N-(carbamothioylmethyl)-N-methylbenzamide
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Overview
Description
N-(carbamothioylmethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a carbamothioylmethyl and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(carbamothioylmethyl)-N-methylbenzamide typically involves the reaction of benzoyl chloride with N-methylthiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a batch reactor with continuous monitoring of temperature and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
N-(carbamothioylmethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures (25-40°C) and neutral to slightly acidic pH.
Reduction: Lithium aluminum hydride; reaction conditions include low temperatures (-10 to 0°C) and anhydrous solvents.
Substitution: Amines, alcohols; reaction conditions include moderate temperatures (30-50°C) and the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: N-substituted benzamides
Scientific Research Applications
N-(carbamothioylmethyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(carbamothioylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The molecular pathways involved include the inhibition of enzyme-mediated reactions and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(carbamothioylmethyl)-N-ethylbenzamide
- N-(carbamothioylmethyl)-N-propylbenzamide
- N-(carbamothioylmethyl)-N-butylbenzamide
Uniqueness
N-(carbamothioylmethyl)-N-methylbenzamide is unique due to its specific structural features, such as the presence of a methyl group on the nitrogen atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
N-(2-amino-2-sulfanylideneethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-12(7-9(11)14)10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIMCDTUBDGXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=S)N)C(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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